Cas no 1480968-35-1 (3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine)

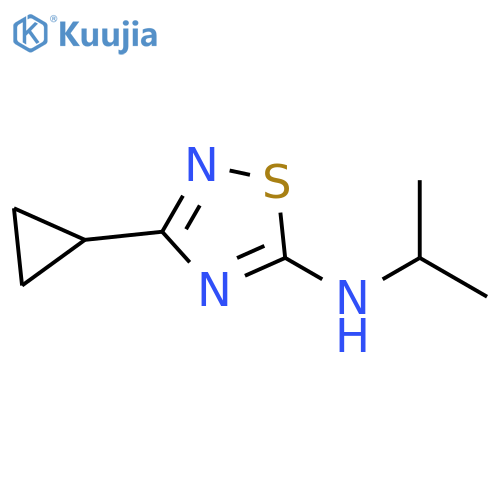

1480968-35-1 structure

商品名:3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine

CAS番号:1480968-35-1

MF:C8H13N3S

メガワット:183.273919820786

CID:5577027

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Thiadiazol-5-amine, 3-cyclopropyl-N-(1-methylethyl)-

- 3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine

- 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine

-

- インチ: 1S/C8H13N3S/c1-5(2)9-8-10-7(11-12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,9,10,11)

- InChIKey: MLMFRJZAHAPIPR-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(C)C)=NC(C2CC2)=N1

じっけんとくせい

- 密度みつど: 1.253±0.06 g/cm3(Predicted)

- ふってん: 292.0±23.0 °C(Predicted)

- 酸性度係数(pKa): 3.41±0.50(Predicted)

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8883-9226-0.25g |

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 95%+ | 0.25g |

$486.0 | 2023-09-05 | |

| Life Chemicals | F8883-9226-5g |

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 95%+ | 5g |

$1617.0 | 2023-09-05 | |

| TRC | C230756-500mg |

3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 500mg |

$ 500.00 | 2022-04-01 | ||

| Life Chemicals | F8883-9226-0.5g |

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 95%+ | 0.5g |

$512.0 | 2023-09-05 | |

| Life Chemicals | F8883-9226-10g |

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 95%+ | 10g |

$2264.0 | 2023-09-05 | |

| TRC | C230756-100mg |

3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 100mg |

$ 135.00 | 2022-04-01 | ||

| Life Chemicals | F8883-9226-2.5g |

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 95%+ | 2.5g |

$1078.0 | 2023-09-05 | |

| Life Chemicals | F8883-9226-1g |

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 95%+ | 1g |

$539.0 | 2023-09-05 | |

| TRC | C230756-1g |

3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine |

1480968-35-1 | 1g |

$ 775.00 | 2022-04-01 |

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1480968-35-1 (3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量